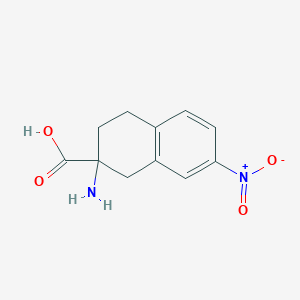![molecular formula C30H43NO B14173032 N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine CAS No. 4607-77-6](/img/structure/B14173032.png)
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of cyclohexylpropan-2-yl derivatives and phenylhydroxylamine under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine include other hydroxylamine derivatives with similar structural features. Examples include:
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]amine
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]nitrosoamine
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in drug development and material science .
Eigenschaften
CAS-Nummer |
4607-77-6 |
|---|---|
Molekularformel |
C30H43NO |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine |
InChI |
InChI=1S/C30H43NO/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31(32)28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h15-24,32H,5-14H2,1-4H3 |
InChI-Schlüssel |
TVWWZDGKUKTVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCCC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
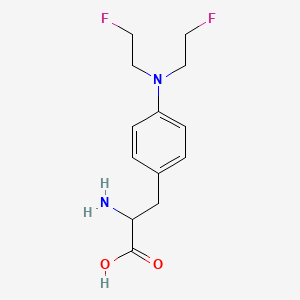

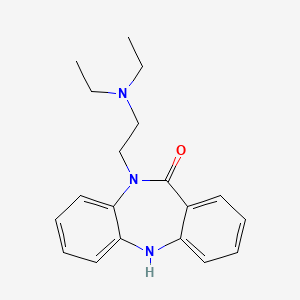
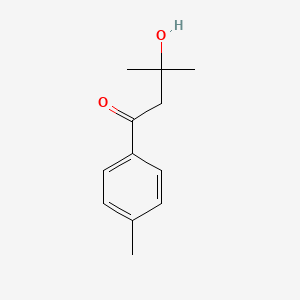
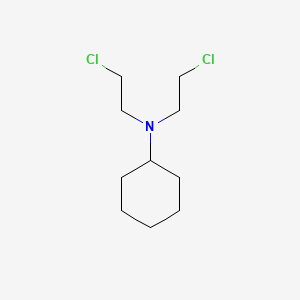
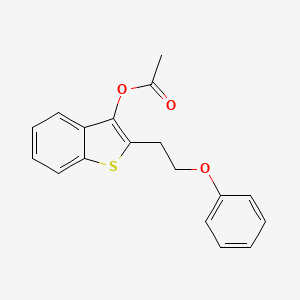
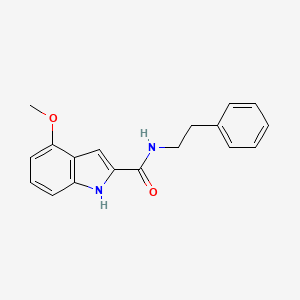
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
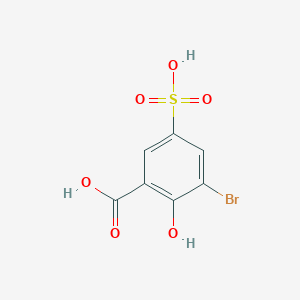
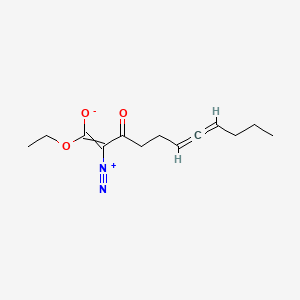
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
